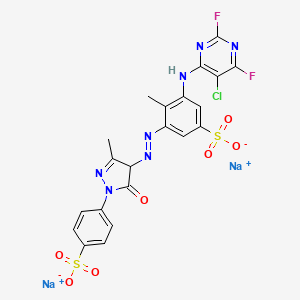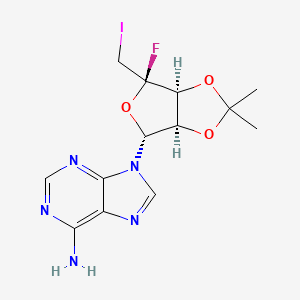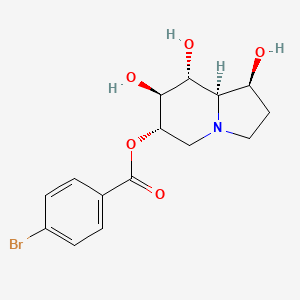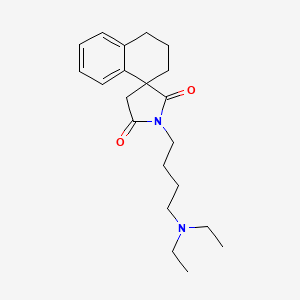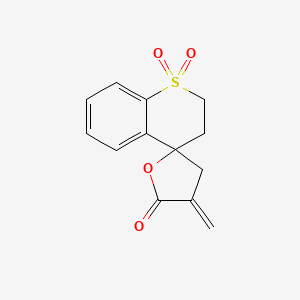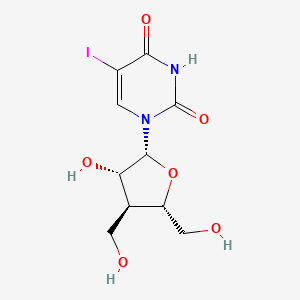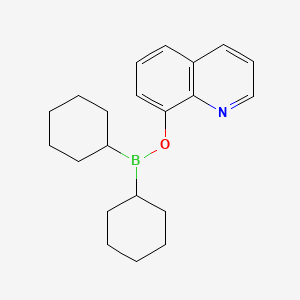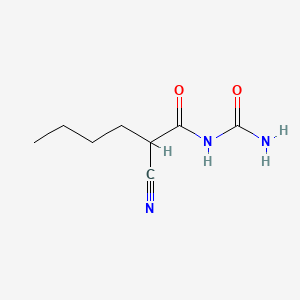![molecular formula C14H16N4O8 B12789293 8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol CAS No. 1653-52-7](/img/structure/B12789293.png)
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: 8-methyl-8-azabicyclo[3.2.1]octan-3-one and 2,4,6-trinitrophenol. The former is a bicyclic structure often associated with tropane alkaloids, while the latter is a nitroaromatic compound known for its explosive properties. This unique combination results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
2,4,6-trinitrophenol, also known as picric acid, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol on an industrial scale follows similar nitration processes but with enhanced safety measures due to its explosive nature.
Análisis De Reacciones Químicas
Types of Reactions: 8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
2,4,6-trinitrophenol is known for its reactivity in nitration and reduction reactions. It can be reduced to form aminophenols under specific conditions.
Major Products: The major products formed from the reactions of 8-methyl-8-azabicyclo[3.2.1]octan-3-one include various derivatives with modified functional groups. For 2,4,6-trinitrophenol, the reduction products include aminophenols and other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
8-methyl-8-azabicyclo[3.2.1]octan-3-one is widely studied for its role in the synthesis of tropane alkaloids, which have significant biological activities . These alkaloids are used in medicinal chemistry for the development of drugs targeting the central nervous system.
2,4,6-trinitrophenol has applications in the field of explosives and pyrotechnics due to its high energy content. It is also used in analytical chemistry as a reagent for the detection of various compounds.
Mecanismo De Acción
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in the central nervous system, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative being studied.
2,4,6-trinitrophenol exerts its effects through its explosive decomposition, which releases a large amount of energy. The molecular pathways involved in this process include the rapid breakdown of nitro groups, leading to the formation of gases and heat.
Comparación Con Compuestos Similares
Similar Compounds:
- Tropine
- Tropanol
- 3α-Tropanol
- 8-Azabicyclo[3.2.1]octan-3-ol
Uniqueness: 8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure, which imparts distinct pharmacological properties. Its combination with 2,4,6-trinitrophenol adds an additional layer of complexity, making it a compound of interest for both medicinal and industrial applications.
Propiedades
Número CAS |
1653-52-7 |
|---|---|
Fórmula molecular |
C14H16N4O8 |
Peso molecular |
368.30 g/mol |
Nombre IUPAC |
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H13NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-7H,2-5H2,1H3;1-2,10H |
Clave InChI |
FTXSRJKMBOSYQD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(=O)C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Números CAS relacionados |
1653-52-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


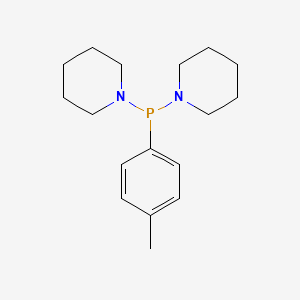
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
